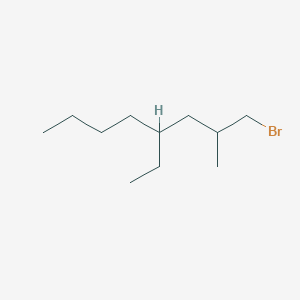![molecular formula C14H10ClN3O2 B13653092 Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)
Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have attracted significant interest in medicinal chemistry due to their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of isoflavones with 3-aminopyrazoles. For instance, 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized by reacting 7-chloroisoflavone with 3-aminopyrazole under microwave irradiation . The reaction is carried out in methanol with sodium methoxide as a base, leading to the formation of the desired product in good yields .
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amino derivatives, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
作用機序
The mechanism of action of methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting their normal function and leading to the desired biological effect. For instance, it may inhibit fungal enzymes, thereby preventing fungal growth .
類似化合物との比較
Similar Compounds
7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar in structure but lacks the methyl group.
5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar but lacks the phenyl and chloro groups.
Uniqueness
Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C14H10ClN3O2 |
|---|---|
分子量 |
287.70 g/mol |
IUPAC名 |
methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H10ClN3O2/c1-20-14(19)10-8-16-18-12(15)7-11(17-13(10)18)9-5-3-2-4-6-9/h2-8H,1H3 |
InChIキー |
UNBJKNIIKVPJMD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2N=C(C=C(N2N=C1)Cl)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


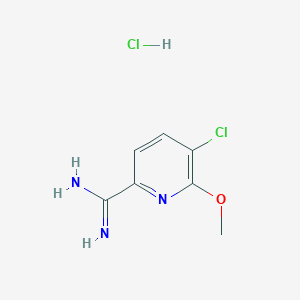
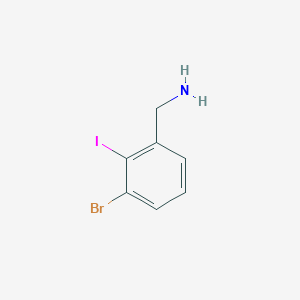
![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)
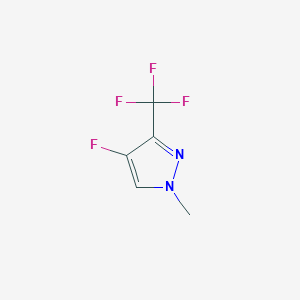
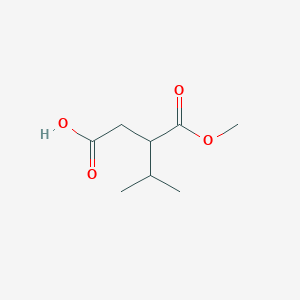

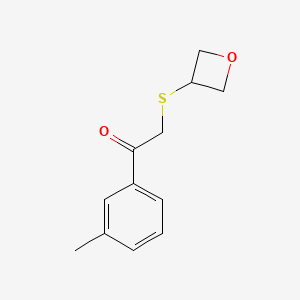
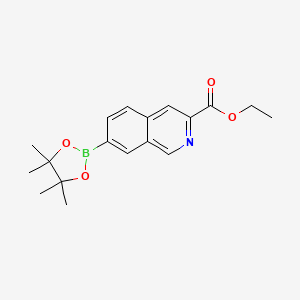
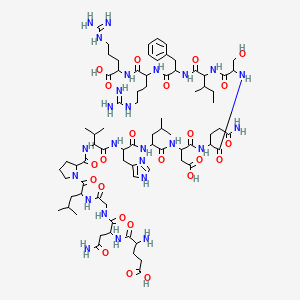
![5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13653070.png)

![5-bromo-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13653078.png)
![[2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)
